![molecular formula C14H19N3O2 B3373993 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1016851-60-7](/img/structure/B3373993.png)
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Vue d'ensemble
Description
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine, also known as MBX-2982, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a selective GPR119 agonist that activates the receptor in pancreatic beta cells and intestinal L cells. This activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been shown to have other biochemical and physiological effects. These include the reduction of hepatic steatosis and inflammation, the improvement of lipid metabolism, and the modulation of gut microbiota.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has several advantages for lab experiments, including its high potency and selectivity, its oral bioavailability, and its good pharmacokinetic properties. However, there are also some limitations, such as its relatively short half-life and the need for further optimization of its pharmacological properties.
Orientations Futures
There are several future directions for the research and development of 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine. These include the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer.
In conclusion, this compound is a promising small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective GPR119 agonist activity and its effects on glucose homeostasis, hepatic steatosis, and gut microbiota make it a promising candidate for the treatment of type 2 diabetes, obesity, and NASH. Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). In preclinical studies, this compound has been shown to improve glucose homeostasis, reduce body weight, and improve liver function.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-6-8-17(9-7-16)14(18)13-10-15-11-4-2-3-5-12(11)19-13/h2-5,13,15H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKUVVGRGGATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.